molecular formula C6H3BrClN3 B596125 7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine CAS No. 1269667-51-7

7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine

Cat. No. B596125
CAS RN: 1269667-51-7
M. Wt: 232.465
InChI Key: WHHDFKYGOMDNGN-UHFFFAOYSA-N
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Description

7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine is a chemical compound with the CAS Number: 1269667-51-7 . It has a molecular weight of 232.47 . It is usually in the form of a powder .


Synthesis Analysis

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, including 7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine, has been summarized in various literature sources . The synthetic methods are classified into six distinct categories: synthesis from pyrrole derivatives, synthesis via bromohydrazone, synthesis via formation of triazinium dicyanomethylide, multistep synthesis, transition metal mediated synthesis, and rearrangement of pyrrolooxadiazines .


Molecular Structure Analysis

The Inchi Code for 7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine is 1S/C6H3BrClN3/c7-5-2-1-4-6(8)9-3-10-11(4)5/h1-3H . The Inchi Key is WHHDFKYGOMDNGN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine is a powder with a molecular weight of 232.47 . It is typically stored at -10 degrees .

Scientific Research Applications

Biological Significance in Medicinal Chemistry

Triazines, including structures similar to 7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine, play a significant role in medicinal chemistry. They serve as a core structure in numerous synthetic derivatives evaluated for a wide spectrum of biological activities. These activities range from antibacterial, antifungal, anti-cancer, antiviral, antimalarial, to anti-inflammatory effects. The triazine nucleus is considered a promising moiety for the development of future drugs due to its potent pharmacological activity across different models (Verma, Sinha, & Bansal, 2019).

Therapeutic Potential and Patents

Triazine moieties are pivotal in drug development due to their vast biological and pharmacological potential. Over the decades, they have been explored for developing molecules for treating various pathological conditions like inflammation and cancer. The development of commercial drugs containing triazines highlights the ongoing interest in this scaffold. Recent reviews summarize advancements in triazine derivatives presenting antimicrobial, anticancer, and other bioactivities, offering insights for new molecule synthesis and design (Dubey et al., 2022).

Environmental Applications

The research on triazines extends beyond pharmacology into environmental science. For example, covalent triazine frameworks (CTFs) have emerged as excellent candidates for CO2 capture due to their high surface area, permanent porosity, and structural tunability. These materials are explored for energy-efficient and enhanced polar gas separation, showcasing the versatility of the triazine scaffold in addressing environmental challenges (Mukhtar et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The pyrrolo[2,1-f][1,2,4]triazine scaffold, which includes 7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine, has been recognized for its potential in drug development, particularly as kinase inhibitors . Future research may focus on exploring the therapeutic potential of these compounds against various diseases, including cancer and viral infections .

properties

IUPAC Name

7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-5-2-1-4-6(8)9-3-10-11(4)5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHDFKYGOMDNGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=NN2C(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735088
Record name 7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine

CAS RN

1269667-51-7
Record name 7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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